molecular formula C20H16ClFN4O2S B2753952 7-benzyl-8-((2-chloro-6-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 378204-58-1

7-benzyl-8-((2-chloro-6-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2753952
CAS RN: 378204-58-1
M. Wt: 430.88
InChI Key: WVKUFQOPNQMZFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-benzyl-8-((2-chloro-6-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as TAK-659, is a small molecule inhibitor of Bruton’s tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway and plays a crucial role in the development and activation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Scientific Research Applications

Potential in Neurodegenerative Diseases

A study highlighted the design of tricyclic xanthine derivatives, including compounds structurally related to 7-benzyl-8-((2-chloro-6-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione, as multitarget drugs for neurodegenerative diseases. These compounds were evaluated for their ability to act as adenosine receptor antagonists and monoamine oxidase inhibitors. The research identified several compounds with promising dual-target-directed activity, suggesting their potential advantage over single-target therapeutics in neurodegenerative disease treatment (Brunschweiger et al., 2014).

Synthetic Methodologies

Another study focused on the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones using thietanyl protecting groups. This research provided a new route to synthesize these compounds starting from available 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione, highlighting the stability of the thietanyl protecting group and the mild conditions required for the synthesis. This contributes to the development of synthetic methodologies for structurally related compounds (Khaliullin & Shabalina, 2020).

properties

IUPAC Name

7-benzyl-8-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN4O2S/c1-25-17-16(18(27)24-19(25)28)26(10-12-6-3-2-4-7-12)20(23-17)29-11-13-14(21)8-5-9-15(13)22/h2-9H,10-11H2,1H3,(H,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKUFQOPNQMZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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